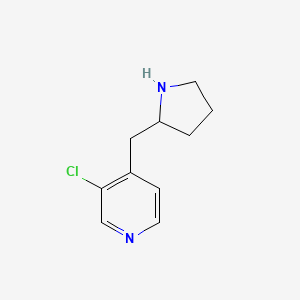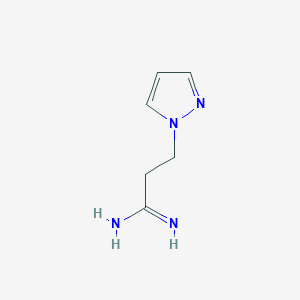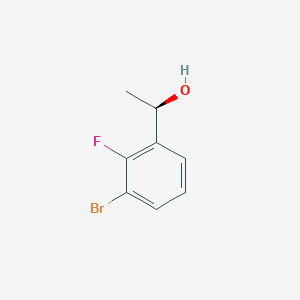
3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine is a chemical compound that features a pyridine ring substituted with a chloro group at the third position and a pyrrolidin-2-ylmethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine typically involves the reaction of 3-chloropyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
3-Chloropyridine: Lacks the pyrrolidin-2-ylmethyl group, making it less versatile in terms of biological activity.
4-(Pyrrolidin-2-ylmethyl)pyridine: Lacks the chloro group, which can affect its reactivity and interaction with molecular targets.
3-Chloro-4-(methyl)pyridine: Similar structure but with a methyl group instead of the pyrrolidin-2-ylmethyl group, leading to different chemical and biological properties.
Uniqueness: 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine is unique due to the presence of both the chloro and pyrrolidin-2-ylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
3-chloro-4-(pyrrolidin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C10H13ClN2/c11-10-7-12-5-3-8(10)6-9-2-1-4-13-9/h3,5,7,9,13H,1-2,4,6H2 |
InChI 键 |
QUXFKJHOWVITAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CC2=C(C=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxa-2-azaspiro[3.6]decanehydrochloride](/img/structure/B13597896.png)




![3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13597909.png)
![4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride](/img/structure/B13597921.png)






![2-(Prop-2-yn-1-yl)benzo[d]thiazole](/img/structure/B13597951.png)
